molecular formula C12H21NO4S B15280493 1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one

1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one

Cat. No.: B15280493
M. Wt: 275.37 g/mol
InChI Key: ZOWNKDIOTLUMQV-UHFFFAOYSA-N
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Description

1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one is an organic compound belonging to the class of pyrrolines. Pyrrolines are five-membered unsaturated aliphatic rings containing one nitrogen atom and four carbon atoms. This compound is notable for its unique structure, which includes a sulfonyl group and a hydroxy group attached to a pyrroline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one typically involves the following steps:

    Formation of the Pyrroline Ring: The pyrroline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Sulfonamides, sulfonates.

Scientific Research Applications

1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-1-(((2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl)sulfonyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl and hydroxy groups enable a wide range of chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO4S

Molecular Weight

275.37 g/mol

IUPAC Name

1-hydroxy-1-[(2,2,5,5-tetramethyl-1H-pyrrol-3-yl)methylsulfonyl]propan-2-one

InChI

InChI=1S/C12H21NO4S/c1-8(14)10(15)18(16,17)7-9-6-11(2,3)13-12(9,4)5/h6,10,13,15H,7H2,1-5H3

InChI Key

ZOWNKDIOTLUMQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(O)S(=O)(=O)CC1=CC(NC1(C)C)(C)C

Origin of Product

United States

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